N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide
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Description
N-[2-(3,4-Dihydroxyphenyl)ethyl]octanamide, also known as N-octanoyl dopamine, belongs to the class of organic compounds known as n-acyldopamines . These are aromatic heterocyclic compounds containing a dopamine, in which the amine group is acylated .
Molecular Structure Analysis
The molecular formula of this compound is C16H25NO3 . Its molecular weight is 279.37 . The structure contains a dopamine moiety, in which the amine group is acylated .Future Directions
Mechanism of Action
Target of Action
The primary targets of N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide are currently unknown. The compound’s structure suggests it may interact with proteins or receptors that recognize phenethylamine derivatives .
Mode of Action
Based on its structural similarity to other phenethylamine derivatives, it may interact with its targets through non-covalent bonding .
Properties
IUPAC Name |
N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-2-3-4-5-6-7-16(20)17-11-10-13-8-9-14(18)15(19)12-13/h8-9,12,18-19H,2-7,10-11H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRVMTGNRVNIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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